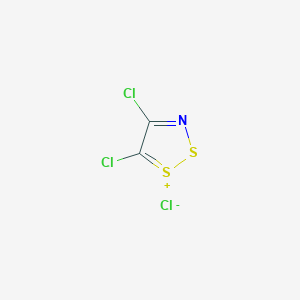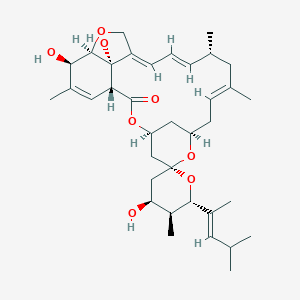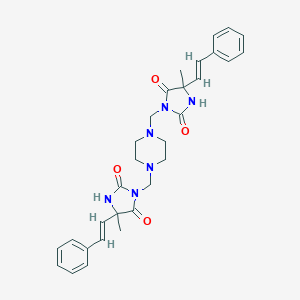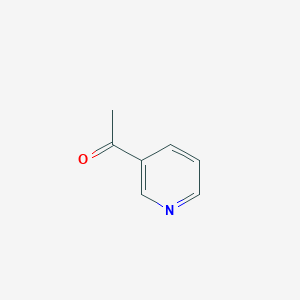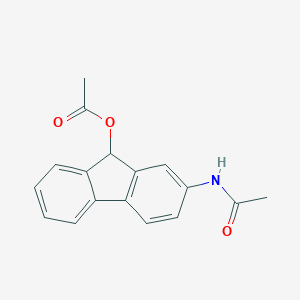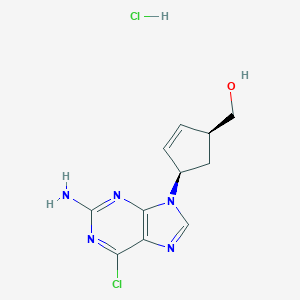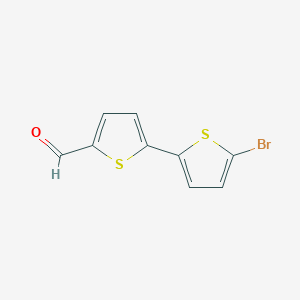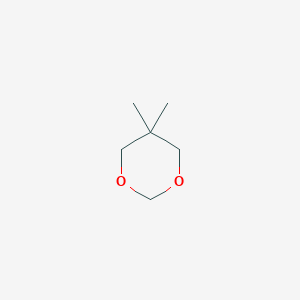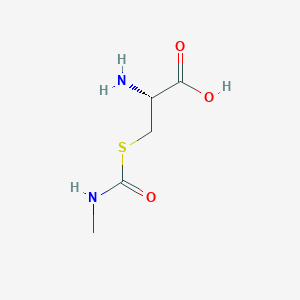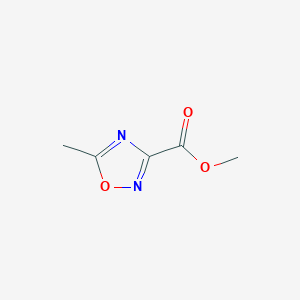
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate” is a chemical compound . It’s a derivative of oxadiazole, which is a five-membered heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate” consists of a 1,2,4-oxadiazole ring with a methyl group at the 5-position and a carboxylate ester at the 3-position .Physical And Chemical Properties Analysis
“Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate” is a white to yellow solid . Its molecular weight is 142.11 .Applications De Recherche Scientifique
Pharmaceutical Industry
1,2,4-oxadiazole derivatives have been used in drug discovery due to their unique bioisosteric properties and a wide spectrum of biological activities . They are the core structural components of numerous drugs that belong to different categories, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer agents .
Scintillating Materials
1,3,4-oxadiazoles, a type of oxadiazole derivative, have found applications in scintillating materials .
Dyestuff Industry
1,3,4-oxadiazoles are also used in the dyestuff industry .
High-Energy and Explosive Materials
Furazan and their oxides (furoxan), which are types of oxadiazole derivatives, have been used in the synthesis of high-energy and explosive materials .
Anti-Infective Agents
1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) .
Anticancer Agents
1,2,4-oxadiazoles have also been evaluated as promising anticancer agents . They have shown potential in the treatment of various types of cancer .
Anti-Inflammatory Agents
1,2,4-oxadiazoles have been synthesized as anti-inflammatory agents . They have shown potential in the treatment of various inflammatory diseases .
Antidepressant Agents
1,2,4-oxadiazole derivatives have also been evaluated as promising antidepressant agents . They have shown potential in the treatment of various types of depression .
Antiangiogenic Agents
1,2,4-oxadiazoles have also been evaluated as promising antiangiogenic agents . They have shown potential in inhibiting the growth of new blood vessels, which is useful in the treatment of cancer and other diseases .
Anti-Insomnia Agents
1,2,4-oxadiazole derivatives have also been evaluated as promising anti-insomnia agents . They have shown potential in the treatment of insomnia and other sleep disorders .
Anti-Oedema Agents
1,2,4-oxadiazole derivatives have also been evaluated as promising anti-oedema agents . They have shown potential in the treatment of oedema and other related conditions .
Antiparasitic Agents
1,2,4-oxadiazoles have also been evaluated as promising antiparasitic agents . They have shown potential in the treatment of various parasitic diseases .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKCTLIAIEYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578243 |
Source


|
| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
19703-94-7 |
Source


|
| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

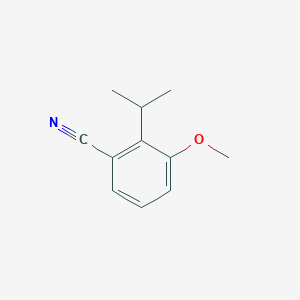
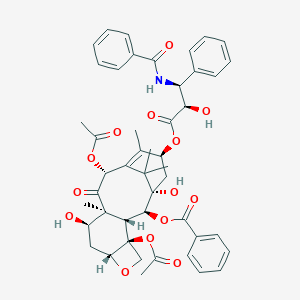
![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)
